1-Azaspiro[3.3]heptan-6-ol hydrochloride
Description
1-Azaspiro[3.3]heptan-6-ol hydrochloride is a bicyclic organic compound featuring a nitrogen atom (aza) in its spirocyclic structure. The molecule consists of two fused three-membered rings sharing a single atom (spiro junction), with a hydroxyl group at position 6 and a hydrochloride salt form enhancing its solubility. Its molecular formula is C₆H₁₀ClNO, with a molecular weight of 157.21 g/mol and a purity of 95% (CAS: EN300-317210) . This compound is of interest in medicinal chemistry due to its structural rigidity, which can improve binding specificity in drug design.
Structure
2D Structure
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-3-6(4-5)1-2-7-6;/h5,7-8H,1-4H2;1H |
InChI Key |
FXUWPXJDIOMIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC(C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3.3]heptan-6-ol hydrochloride typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to yield 1-azaspiro[3.3]heptane .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through scalable and modular approaches. For instance, the reduction of the β-lactam intermediate with alane can be performed on a multi-gram scale, ensuring high overall yields .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptan-6-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions, such as the reduction of the β-lactam ring with alane, are crucial in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Alane (AlH3) is a key reducing agent used in the synthesis of this compound.
Substitution: Reagents such as lithium diisopropylamide (LDA) and methyl iodide (Me-I) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogues with different functional groups .
Scientific Research Applications
1-Azaspiro[3.3]heptan-6-ol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-azaspiro[3.3]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. For example, when incorporated into anesthetic drugs, it interacts with sodium channels, leading to the inhibition of nerve signal transmission and resulting in anesthesia .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Azaspiro[3.3]heptan-6-ol Hydrochloride
- Molecular Formula: C₆H₁₀ClNO (identical to 1-aza isomer).
- Key Difference : The nitrogen atom is positioned at the 2-aza site instead of 1-aza, altering electronic distribution.
- Purity : 97% (CAS: 1630907-10-6) .
- Application : Used as a building block in kinase inhibitors. The 2-aza configuration may reduce metabolic stability compared to the 1-aza isomer due to steric effects .
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol Hydrochloride
- Molecular Formula: C₇H₁₂ClF₂NO.
- Key Difference : A difluoromethyl group at position 6 enhances lipophilicity and metabolic resistance.
- Molecular Weight : 199.63 g/mol (CAS: 2250242-34-1).
- Hazards : Classified with warnings (H302, H315, H319, H335) due to toxicity risks .
6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride
1-Oxa-8-azaspiro[4.5]decane Hydrochloride
- Molecular Formula: C₉H₁₆ClNO.
- Key Difference : Replaces a nitrogen with oxygen (oxa) and expands the spiro system to [4.5], increasing ring strain.
- Similarity Score : 0.67 vs. 1-azaspiro[3.3]heptan-6-ol .
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |
|---|---|---|---|---|
| 1-Azaspiro[3.3]heptan-6-ol HCl | C₆H₁₀ClNO | 157.21 | EN300-317210 | None |
| 2-Azaspiro[3.3]heptan-6-ol HCl | C₆H₁₀ClNO | 157.21 | 1630907-10-6 | N-position shift |
| 6-(Difluoromethyl)-2-aza variant | C₇H₁₂ClF₂NO | 199.63 | 2250242-34-1 | -CF₂H group |
| 6-Methyl-2-aza variant | C₇H₁₃ClNO | 163.64 | 1638765-02-2 | -CH₃ group |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-azaspiro[3.3]heptan-6-ol hydrochloride, and how do reaction conditions impact yields?
- Methodology : A nine-step synthesis starting from 2,2-bis(bromomethyl)-1,3-propanediol is documented, achieving an overall yield of 31% ( ). Key steps include cyclization via nucleophilic substitution and subsequent functional group transformations. Optimization of temperature (0–25°C for cyclization) and solvent polarity (e.g., THF for intermediates) is critical.
- Validation : Purity is confirmed via HPLC (>95%) and NMR (e.g., spirocyclic proton signals at δ 3.2–3.8 ppm). For scale-up, flow chemistry reduces side reactions .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Workflow :
- NMR : Assign spirocyclic protons (δ 3.5–4.0 ppm) and hydroxyl group (broad singlet at δ 1.5–2.5 ppm). Compare with 6-fluoro analogs ( ).
- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 148.1) and isotopic patterns confirm molecular formula (C6H11NO·HCl).
- X-ray Crystallography : Resolves ambiguities in spirocyclic geometry, though hydrochloride salts often require co-crystallization .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Data :
- LogP : Predicted at 0.8 (Schrödinger QikProp), indicating moderate hydrophobicity.
- pKa : The secondary amine (pKa ~8.5) and hydroxyl group (pKa ~12) dictate pH-dependent solubility. Hydrochloride salt enhances aqueous solubility (≥50 mg/mL at pH 3) .
- Storage : Store at –20°C under inert gas to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can structural modifications of 1-azaspiro[3.3]heptan-6-ol improve its drug-likeness, and what contradictions exist in reported data?
- Derivatization Strategies :
- 3-Position Functionalization : Electrophilic substitutions (e.g., fluorination via DAST) or Pd-catalyzed cross-couplings ().
- Ring Expansion : Insertion of heteroatoms (e.g., sulfur for 2-thiaspiro analogs) alters conformational rigidity ( ).
Q. What experimental approaches resolve discrepancies in spectral data for azaspiro compounds?
- Case Study : Conflicting NMR signals for diastereomers (e.g., exo vs. endo hydroxyl groups) are resolved via:
- Variable Temperature NMR : Observes coalescence at 60°C for dynamic ring-flipping.
- NOESY : Correlates spatial proximity of protons across the spirocyclic core .
Q. How do spirocyclic amines compare to piperidine isosteres in target binding, and what computational tools validate these interactions?
- Binding Affinity : Spiro scaffolds reduce entropic penalties by preorganizing binding conformations. For example, Rupatidine analogs with azaspiro cores show 10-fold higher H1 receptor affinity vs. piperidine .
- Docking Protocols : Use Schrödinger Glide with OPLS4 force field. Adjust torsional constraints to model spirocyclic flexibility .
Q. What challenges arise in scaling up azaspiro syntheses, and how are they mitigated?
- Key Issues :
- Low Yields : Multi-step sequences (e.g., ’s 31% yield) require telescoping steps.
- Purification : Hydrochloride salts often form sticky residues; switch to trifluoroacetate for easier crystallization.
- Solutions :
- Continuous Flow : Reduces reaction times (e.g., 30 min for cyclization vs. 12 h batch).
- Design of Experiments (DoE) : Optimize stoichiometry (e.g., 1.2 eq. HCl for salt formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
